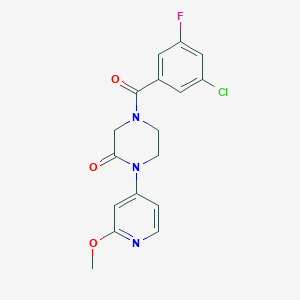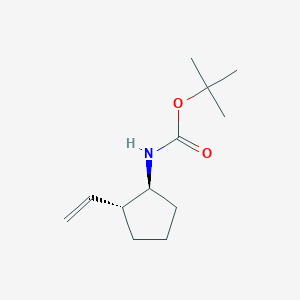
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with a propan-2-yl group and an aldehyde functional group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of α-amino ketones with aldehydes under acidic conditions. For instance, the reaction of 2-amino-2-methylpropan-1-ol with glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often employs high-throughput methods such as continuous flow synthesis. This technique allows for the efficient and scalable production of compounds like this compound by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: 4-(propan-2-yl)-1H-imidazole-2-carboxylic acid.
Reduction: 4-(propan-2-yl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic the histidine residue in proteins.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-(propan-2-yl)-1H-imidazole-2-carboxylic acid
- 4-(propan-2-yl)-1H-imidazole-2-methanol
- 4-(propan-2-yl)-1H-imidazole
Uniqueness
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its carboxylic acid and alcohol counterparts. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
5-propan-2-yl-1H-imidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)6-3-8-7(4-10)9-6/h3-5H,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMVVGAPHOELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)
![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)
![methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2559863.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)
![2,6-dichloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-3-sulfonamide](/img/structure/B2559866.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2559868.png)

![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2559873.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butyramide](/img/structure/B2559875.png)

![2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2559878.png)

